An In-depth Technical Guide to 2-Chloro-4-methoxypyridine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Chloro-4-methoxypyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-4-methoxypyridine (CAS No. 17228-69-2), a versatile heterocyclic intermediate. We will delve into its physicochemical properties, spectral characteristics, reactivity, and its significant role as a building block in the synthesis of pharmaceuticals, agrochemicals, and novel materials. While the specified CAS number corresponds to the free base, this guide will also address the properties and handling of its hydrochloride salt form, a common variant in synthetic chemistry.
Core Physicochemical and Spectroscopic Properties
2-Chloro-4-methoxypyridine is a substituted pyridine derivative with a unique electronic profile that makes it a valuable synthon.[1][2] The chlorine atom at the 2-position acts as a good leaving group, while the methoxy group at the 4-position influences the electron density of the aromatic ring.[1][2]
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 17228-69-2 | [3] |
| Molecular Formula | C₆H₆ClNO | [3] |
| Molecular Weight | 143.57 g/mol | [3] |
| Appearance | Light yellow liquid | [2] |
| Boiling Point | 224-225 °C (lit.) | |
| Density | 1.258 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.5400 (lit.) | |
| Purity | Typically ≥97-98% | [1][4] |
Structural and Spectroscopic Identifiers
The structural identity of 2-Chloro-4-methoxypyridine is confirmed through various spectroscopic and analytical techniques.
| Identifier | Value | Source(s) |
| SMILES | COc1ccnc(Cl)c1 | |
| InChI | 1S/C6H6ClNO/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3 | [4] |
| InChI Key | PMTPFBWHUOWTNN-UHFFFAOYSA-N | [4] |
| MDL Number | MFCD02093951 | [4] |
While specific spectral data from the search results is for the related compound 2-Chloro-4-methoxypyrimidine, it provides an indication of the types of analyses available for such heterocyclic compounds, including 13C NMR, GC-MS, ATR-IR, and FT-Raman.[5] For 2-Chloro-4-methoxypyridine, similar characterization data would be available from suppliers.[6]
The Hydrochloride Salt: 2-Chloro-4-methoxypyridine HCl
The user's query specifically mentioned the hydrochloride salt. While the provided CAS number is for the free base, the hydrochloride salt is a common and often preferred form for handling and storage due to its increased stability and crystallinity.
Expected Property Changes for the Hydrochloride Salt:
-
Physical Form: Likely a solid or crystalline powder, in contrast to the liquid free base.
-
Solubility: Expected to have higher solubility in polar protic solvents like water and alcohols.
-
Melting Point: Will have a distinct and likely higher melting point compared to the boiling point of the free base.
-
Stability: Generally more stable and less prone to degradation during storage.
For comparison, the related compound 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is a white to off-white powder and is soluble in water.[7]
Synthesis and Reactivity
Synthetic Pathways
2-Chloro-4-methoxypyridine can be synthesized through several routes:
-
From the reaction of 2-chloro-4-nitropyridine with sodium methoxide.
-
Starting from 4-methoxy-2(1H)-pyridone.
-
Beginning with 4-nitropyridine N-oxide.
A related synthesis for a similar compound, 2-chloromethylpyridine hydrochloride, involves a multi-step process starting from 2-methylpyridine, proceeding through an N-oxide intermediate, followed by rearrangement, hydrolysis, and final chlorination with thionyl chloride.[8]
Key Reactivity and Synthetic Utility
The chemical behavior of 2-Chloro-4-methoxypyridine is dominated by the interplay between the chloro and methoxy substituents.[2]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen activates the 2-position for nucleophilic attack. This makes the chlorine atom a good leaving group, allowing for the introduction of various nucleophiles. In SNAr reactions, a chloro-substituent is generally a better leaving group than a bromo-substituent.[9]
-
Palladium-Catalyzed Cross-Coupling Reactions: This compound is a valuable substrate for reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][2][9] These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, essential in the synthesis of complex molecules. In these reactions, the reactivity trend is typically Br > Cl, meaning the chloro-analogue may require more active catalyst systems or harsher conditions.[9]
The presence of both chloro and methoxy groups is a common and beneficial feature in drug discovery, influencing intermolecular interactions and overall molecular properties.[10]
Caption: Standard workflow for the safe handling of chemical reagents.
References
- ChemBK. (2024, April 9). 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride.
- Apollo Scientific. (2023, July 6). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride Safety Data Sheet.
- Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem., 17(4), 2067-2074.
- Sigma-Aldrich. 2-Chloro-4-methoxypyridine 97%.
- Fisher Scientific. (2024, March 15). SAFETY DATA SHEET - 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 10). 2-Chloro-4-methoxypyridine: A Versatile Synthon for Fine Chemical Synthesis.
- ChemicalBook. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis.
- FUJIFILM Wako Chemicals. SAFETY DATA SHEET - 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride.
- Capot Chemical. (2011, September 23). MSDS of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.
- J&K Scientific. 2-Chloro-4-methoxypyridine | 17228-69-2.
- Google Patents. (CN103232389A). Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
- Benchchem. A Comparative Guide to the Reactivity of 2- Bromo-4-methylpyridine and 2-Chloro-4.
- MilliporeSigma. 2-Chloro-4-methoxypyridine | 17228-69-2.
- Expert Insights. (2025, October 15). Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind 2-Chloro-4-methoxypyridine: Properties and Synthetic Utility.
- ChemicalBook. (2025, July 14). 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride | 153259-31-5.
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- BLD Pharm. 17228-69-2|2-Chloro-4-methoxypyridine.
- MilliporeSigma. 2-(Chloromethyl)-4-methoxypyridine hydrochloride | 62734-08-1.
- PubChem. 2-Chloro-4-methoxypyrimidine | C5H5ClN2O | CID 588935.
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- PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery.
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